molecular formula C5H6N2O B1592287 1H-Pyrrole-3-carboxamide CAS No. 71580-36-4

1H-Pyrrole-3-carboxamide

Cat. No. B1592287
CAS RN: 71580-36-4
M. Wt: 110.11 g/mol
InChI Key: AKWIAIDKXNKXDI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Pharmacological Research

1H-Pyrrole-3-carboxamide derivatives have been explored extensively in pharmacological research. They have been synthesized and evaluated for their potential as inhibitors in various contexts:

  • Phosphodiesterase 4B (PDE4B) Inhibitors

    Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have shown promise as selective and potent PDE4B inhibitors. These compounds, particularly Compound 11h, demonstrated significant inhibition of TNF-α release from macrophages, indicating potential use in CNS diseases (Vadukoot et al., 2020).

  • Allosteric mGluR5 Antagonists

    The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides series represents a new class of allosteric mGluR5 antagonists. Modifications to the heterocyclic scaffold improved physico-chemical parameters while retaining high in vitro potency (Koller et al., 2012).

  • ACC1 Inhibitors

    The 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold led to the discovery of a potent ACC1 inhibitor, a novel 1-isopropyl derivative. It showed significant ACC1 inhibition and potential as a therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Antibacterial and Antifungal Agents

Pyrrole–2–carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing effectiveness against various Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).

Antidiabetic Agents

1H-Pyrrole-3-carboxamides and their zinc(II) complexes have been investigated for their hypoglycemic properties. The compounds exhibited aldose reductase (AR) inhibitory activity and insulin-mimetic activities, suggesting potential as antidiabetic agents (Saito et al., 2017).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of 1H-pyrrole-3-carboxamide derivatives have been a focus area, providing insights into the properties of these compounds for various applications:

  • Solid-Phase Synthesis

    A solid-phase synthesis approach for pyrrole-3-carboxamides from enaminones and α-alkyl-α-nitroalkenes has been developed (Trautwein & Jung, 1998).

  • Cascade Synthesis Techniques
    apers/assembly-1hpyrrol25hone-core-cascade-reaction5endodig-peshkov/305e48a2407a5accbbd3bf308d762e49/?utm_source=chatgpt).

properties

IUPAC Name

1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIAIDKXNKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597778
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-carboxamide

CAS RN

71580-36-4
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
NK Rasal, RB Sonawane, SV Jagtap - Bioorganic Chemistry, 2020 - Elsevier
… A new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole … )-2,4-dimethyl-1H-pyrrole-3-carboxamide (8f) displayed significant antiproliferative activity …
Number of citations: 25 www.sciencedirect.com
A Grozav, M Fedoriv, V Chornous… - … Res. Appl. Chem, 2021 - biointerfaceresearch.com
… ]-1H-pyrrole-3-carboxamide and 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide (… -1-propyl-1H-pyrrole-3-carboxamide was …
Number of citations: 2 biointerfaceresearch.com
QD Zhong, SQ Hu, H Yan - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
In the title compound, C13H12N2O2 (I), the mean planes of the pyrrole and benzyl rings are approximately perpendicular, forming a dihedral angle of 87.07 (4) . There is an …
Number of citations: 2 scripts.iucr.org
SY Kang, EJ Park, WK Park, HJ Kim, G Choi… - Bioorganic & medicinal …, 2010 - Elsevier
… 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide 5, were accomplished for improvements in … -1H-pyrrole-3-carboxamide and 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxamide derivatives …
Number of citations: 15 www.sciencedirect.com
M Drop, F Jacquot, V Canale, S Chaumont-Dubel… - Bioorganic …, 2021 - Elsevier
… functionalization of the 2-phenyl-1H–pyrrole-3-carboxamide framework to provide a small library … ]-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide (33) showed high affinity for 5-HT 6 R (K i …
Number of citations: 5 www.sciencedirect.com
NK Rasal, RB Sonawane, SV Jagtap - Archiv der Pharmazie, 2021 - Wiley Online Library
… amide derivatives, most active compound 5-(1-acetyl-3-(3-fluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2,4-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxamide …
Number of citations: 3 onlinelibrary.wiley.com
A Kumar Pandey, V Narayan Mishra… - Iranian Journal of …, 2020 - ijcce.ac.ir
… The 4-formyl-1H-pyrrole-3 carboxamide is a heterocyclic aromatic organic compound … In 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide has 28 atoms 78 normal modes of vibration. The …
Number of citations: 4 www.ijcce.ac.ir
M Drop, V Canale, S Chaumont-Dubel… - ACS Chemical …, 2021 - ACS Publications
… to provide the 2-phenyl-1H-pyrrole-3-carboxamide, which is devoid of canonical indole-like … agent, while 2-phenyl-1H-pyrrole-3-carboxamide might be used as a template for designing …
Number of citations: 9 pubs.acs.org
Z Cao, J Zhu, L Liu, Y Pang, L Tian… - Beilstein Journal of …, 2019 - beilstein-journals.org
… By the protocol, a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives can be obtained in up to 99% yield. The reaction mechanism might involve the generation of …
Number of citations: 12 www.beilstein-journals.org
S Gluszok, R Frédérick, C Foulon, F Klupsch… - Bioorganic & medicinal …, 2010 - Elsevier
Following previous studies we herein report the synthesis and the pharmacological evaluation of a new class of human carbonic anhydrase (hCA) inhibitors, 1,5-diarylpyrrole-3-…
Number of citations: 24 www.sciencedirect.com

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